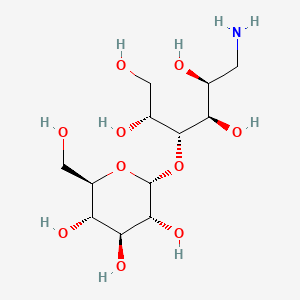
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol is a compound with the molecular formula C12H25NO10 and a molecular weight of 343.33 g/mol . It is also known by other names such as 1-Amino-4-O-α-D-glucopyranosyl-1-deoxy-D-glucitol and D-Glucitol, 1-amino-1-deoxy-4-O-α-D-glucopyranosyl- . This compound is characterized by its unique structure, which includes an amino group and a glucopyranosyl moiety.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol involves several steps. One common synthetic route includes the reaction of D-glucose with an amino group donor under specific conditions . The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often utilizing catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity . The glucopyranosyl moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-deoxy-4-O-alpha-Da-glucopyranosyl-D-glucitol can be compared with other similar compounds, such as:
1-Amino-1-deoxy-D-glucitol: This compound lacks the glucopyranosyl moiety, making it less complex and potentially less versatile in its applications.
4-O-alpha-D-glucopyranosyl-D-glucitol: This compound lacks the amino group, which may reduce its ability to participate in certain chemical reactions.
The uniqueness of this compound lies in its combination of an amino group and a glucopyranosyl moiety, providing it with a broader range of chemical and biological activities .
Eigenschaften
CAS-Nummer |
93891-82-8 |
|---|---|
Molekularformel |
C12H25NO10 |
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-6-amino-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C12H25NO10/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-12,14-21H,1-3,13H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1 |
InChI-Schlüssel |
GBBGLGQWCXYVGD-WUJBLJFYSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CN)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CN)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




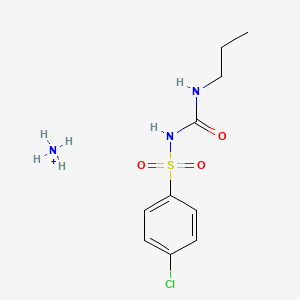
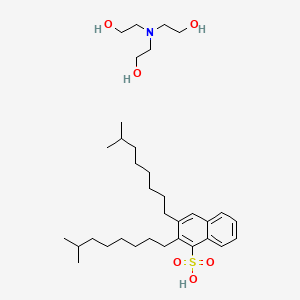

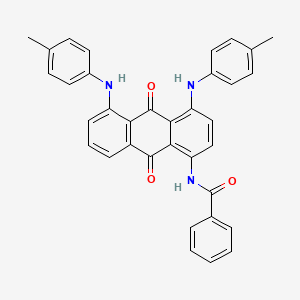
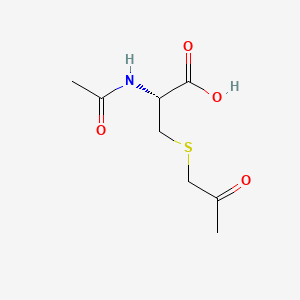
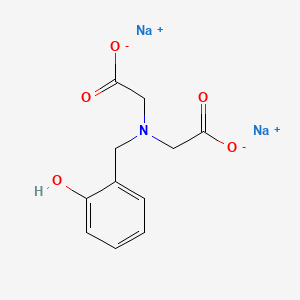
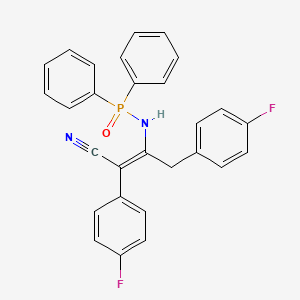
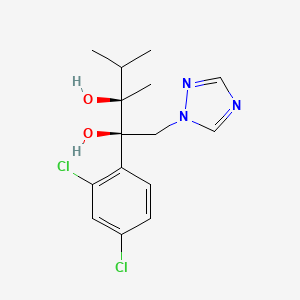
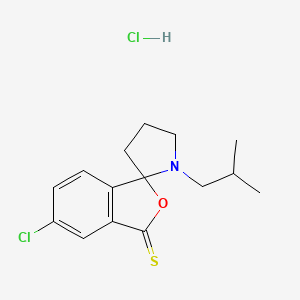
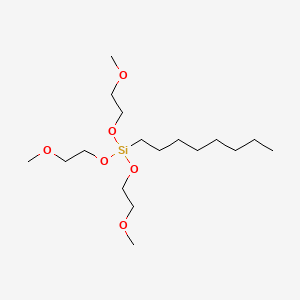
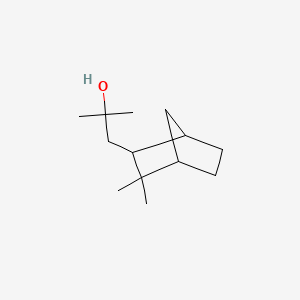
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
